7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
CAS No.: 6156-10-1
Cat. No.: VC10311775
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6156-10-1 |
|---|---|
| Molecular Formula | C14H14O3 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C14H14O3/c1-8-12(16-2)7-6-10-9-4-3-5-11(9)14(15)17-13(8)10/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | YGXDFJQPDFEATJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC |
Introduction
7-Methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, including anticancer, antifungal, and antihistaminic properties. This compound is of interest for its structural features and potential pharmacological applications.
Structural Features
The compound features a chromene core fused with a cyclopentane ring, along with a methoxy (-OCH3) group at position 7 and a methyl (-CH3) group at position 6. These substitutions contribute to its physicochemical and biological properties.
3D Conformer
The spatial arrangement of the substituents impacts its binding affinity in biological systems.
Synthesis
Although specific synthesis pathways for this compound are not detailed in the provided results, general methods for chromene derivatives involve condensation reactions between phenolic compounds and cyclic ketones under acidic or basic conditions. This approach can be modified to introduce the methoxy and methyl groups at desired positions.
Biological Activities
Chromene derivatives are widely studied for their pharmacological potential. While specific data on 7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is limited, related compounds exhibit:
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Anticancer Activity: Chromenes are known to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
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Antifungal Properties: They interfere with fungal cytochrome enzymes, disrupting cell growth .
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Antihistaminic Effects: Chromone-based structures stabilize mast cells and block histamine receptors, offering therapeutic potential in allergic conditions .
Applications
The compound's structural similarity to other bioactive chromenes suggests potential applications in:
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Drug Development: As a scaffold for designing anticancer or antifungal agents.
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Pharmacological Research: Studying structure-activity relationships (SARs) of chromene derivatives.
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